REACTION_CXSMILES
|
[NH:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)(=O)C.[Rh]>[NH:1]1[C:5]2[CH2:6][NH:7][CH2:8][CH2:9][C:4]=2[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]
|
Name
|
|
Quantity
|
4.225 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=2C1=CN=CC2)C(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.144 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at rt
|
Type
|
CUSTOM
|
Details
|
for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a Celite pad
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Type
|
WASH
|
Details
|
was washed with acetic acid
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with saturated aqueous solution of NaHCO3 and aqueous phases
|
Type
|
EXTRACTION
|
Details
|
were extracted with DCM
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=C1CNCC2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.183 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |